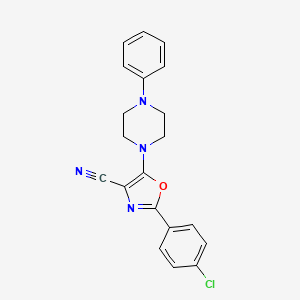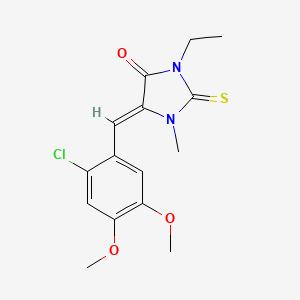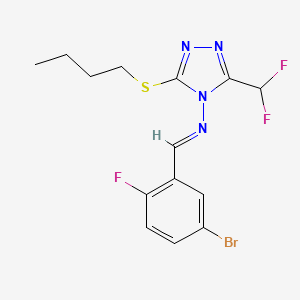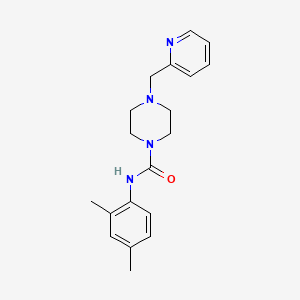![molecular formula C18H18N4O2S3 B4616519 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4616519.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide
説明
This compound is a derivative of 1,3,4-thiadiazole and 1,3-thiazolidin-4-one, which are known for their diverse biological activities. The integration of these moieties often results in compounds with significant pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For example, Li et al. (2014) describe the crystal structure of a similar compound, highlighting the significance of tautomers in its structure, which is crucial for understanding the synthesis pathways (Xiaozhou Li et al., 2014). The synthesis can involve reactions such as condensation and cyclization, often under specific conditions like reflux with certain reagents.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of thiadiazole and thiazolidinone rings. These structures are often confirmed using techniques like X-ray diffraction, NMR, and IR spectroscopy. The study by Liu et al. (2007) on a structurally similar compound provides insights into the crystallographic data, which is essential for understanding the molecular geometry (Liu et al., 2007).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, including hydrogen bonding and tautomerism. The reactions often depend on the functional groups attached to the core structure. For instance, the tautomerism observed in these compounds, as discussed by Xiaozhou Li et al. (2014), impacts their chemical properties (Xiaozhou Li et al., 2014).
Physical Properties Analysis
The physical properties like melting points, solubility, and crystalline structure are determined using various analytical methods. The crystalline structure, in particular, provides valuable information about the compound's stability and physical form.
Chemical Properties Analysis
The chemical properties are influenced by the thiadiazole and thiazolidinone rings. These include reactivity towards different chemical agents, stability under various conditions, and the ability to form derivatives through chemical reactions. The study by Liu et al. (2007) provides some insight into these aspects (Liu et al., 2007).
科学的研究の応用
Photodynamic Therapy Application
- The compound's derivatives have been utilized in the development of photosensitizers for photodynamic therapy, particularly in cancer treatment. Their significant photophysical and photochemical properties, including high singlet oxygen quantum yield and good fluorescence properties, make them suitable for this application (Pişkin, Canpolat, & Öztürk, 2020).
Structural Analysis
- Studies on the crystal structure of derivatives of this compound have helped in understanding tautomerism, a phenomenon critical in many biological and chemical processes. This understanding is essential for designing new molecules with desired properties (Li, Bond, Johansson, & van de Streek, 2014).
Antimicrobial and Anticancer Properties
- Derivatives of 1,3,4-thiadiazole, a core component of the compound, have shown promising antimicrobial and anticancer activities. These properties make them potential candidates for developing new therapeutic agents (Gür et al., 2020).
Synthesis of Novel Derivatives
- The compound's framework has been used in synthesizing new derivatives with potential as anti-inflammatory, antioxidant, anticancer, and anti-HCV agents. This demonstrates its versatility in medicinal chemistry (Küçükgüzel et al., 2013).
Development of Acetylcholinesterase Inhibitors
- Some derivatives have shown potential as acetylcholinesterase inhibitors, which could be significant in treating diseases like Alzheimer's (Anonymous, 2021).
作用機序
将来の方向性
特性
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S3/c1-3-15-20-21-17(27-15)19-14(23)8-9-22-16(24)13(26-18(22)25)10-12-6-4-11(2)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,19,21,23)/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATUPGCHDDJPFY-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)C)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)NC(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)C)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4616440.png)


![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B4616462.png)
![ethyl 4-[6-oxo-7-(2-thienylmethylene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B4616471.png)
![1-(1H-indol-3-yl)-2-[4-(2-quinolinyl)-1-piperazinyl]ethanone dihydrochloride](/img/structure/B4616481.png)


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(2-furylmethyl)urea](/img/structure/B4616494.png)
![ethyl 5-acetyl-2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4616499.png)
![[3-(4-tert-butylphenyl)propyl]amine hydrochloride](/img/structure/B4616512.png)

![3-(4,5-dimethyl-3-thienyl)-4-propyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B4616516.png)
![N-benzyl-2-{2-bromo-6-methoxy-4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B4616525.png)